1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S2/c1-19-12-15(11-17-19)25(21,22)18-9-13-4-7-20(8-5-13)26(23,24)14-3-2-6-16-10-14/h2-3,6,10-13,18H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROQVIZFOISDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a novel pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this specific compound, summarizing its synthesis, structure-activity relationships (SAR), and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₅H₂₁N₅O₄S₂
- Molecular Weight : 399.5 g/mol
- CAS Number : 1448034-16-9
Structural Features
The compound features a pyrazole ring substituted with a sulfonamide group and a piperidine moiety attached to a pyridine sulfonyl group. The structural complexity allows for multiple interactions with biological targets, enhancing its potential therapeutic efficacy.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole compounds can inhibit key cancer-related proteins such as BRAF(V600E) and EGFR, which are critical in various malignancies . In vitro studies have demonstrated that 1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, compounds with similar structural motifs demonstrated up to 85% inhibition of these cytokines at specific concentrations . This suggests that 1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide may also possess similar anti-inflammatory properties.
Antimicrobial Activity
Several pyrazole derivatives have exhibited promising antimicrobial activity against various bacterial strains. Specifically, the presence of the piperidine moiety has been linked to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria . The compound's ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis is likely mechanisms behind its antimicrobial action.
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications in the substituents on the pyrazole ring and the sulfonamide group can significantly impact their potency and selectivity against various biological targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Variation in alkyl chain length | Altered binding affinity to target proteins |
| Changes in sulfonamide structure | Enhanced anti-inflammatory activity |
In Vitro Studies
In vitro experiments have been conducted using breast cancer cell lines (MCF-7 and MDA-MB-231) to evaluate the cytotoxic effects of this compound. Results indicated significant cell death at micromolar concentrations, with synergistic effects observed when combined with conventional chemotherapeutics like doxorubicin .
Animal Models
Preclinical studies utilizing animal models have further validated the antitumor efficacy of pyrazole derivatives. In vivo testing showed reduced tumor growth rates and improved survival rates in mice treated with 1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide compared to control groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including the compound , as anticancer agents. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that thiazole-containing compounds showed promising anticancer effects, suggesting that similar modifications could enhance the efficacy of 1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide against cancer cells .
Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial properties. Compounds featuring this functional group have been synthesized and tested for their ability to combat bacterial infections. A study reported that certain sulfonamide derivatives exhibited potent antibacterial activity, indicating that 1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide could similarly offer therapeutic benefits in treating bacterial infections .
Anticonvulsant Activity
The anticonvulsant potential of sulfonamide derivatives is another area of interest. Research has shown that specific structural modifications can enhance the anticonvulsant properties of compounds. For example, derivatives that incorporate thiazole or pyridine rings have demonstrated significant anticonvulsant activity in various animal models . This suggests that the compound could be explored further for its efficacy in seizure disorders.
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is crucial for optimizing the therapeutic potential of compounds like 1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide. SAR studies have indicated that modifications to the pyridine and piperidine rings can significantly influence biological activity. For instance, substituents on these rings may enhance binding affinity to target proteins or alter pharmacokinetic properties .
Case Study 1: Anticancer Activity
A study evaluated a series of sulfonamide derivatives, including those with pyrazole and piperidine motifs, against various cancer cell lines such as MCF7 and DU145. The results indicated that specific structural features were associated with increased cytotoxicity, providing a basis for further development of 1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, a set of sulfonamide derivatives was tested against common bacterial strains. The findings revealed that modifications to the sulfonamide group enhanced antibacterial activity, suggesting that similar strategies could be applied to optimize the antimicrobial properties of the compound .
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonamide Groups
The sulfonamide moieties in the compound are reactive toward nucleophilic agents due to the electrophilic sulfur atom. Key reactions include:
Mechanistic Insight : The sulfur atom undergoes nucleophilic attack, forming tetrahedral intermediates that collapse to release sulfonic acid derivatives or substituted products .
Pyrazole Ring Modifications
The 1H-pyrazole core participates in electrophilic substitution and cycloaddition:
| Reaction | Conditions | Outcome | Notes | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyrazole derivative | Regioselectivity at C3 (72%) | |
| Oxidation | H₂O₂, AcOH | Pyrazole N-oxide | Stabilizes sulfonamide linkage |
Piperidine Ring Functionalization
The piperidine moiety undergoes ring-opening and C-H activation:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Ring-Opening | HBr/AcOH | Linear bromoamine | 68% | |
| C-H Arylation | Pd(OAc)₂, PhI | Aryl-piperidine hybrid | 55% |
Stability Under Physicochemical Stressors
Stability studies reveal degradation pathways:
Catalytic Interactions
The compound acts as a ligand in metal-catalyzed reactions:
| Metal | Reaction Type | Application | Efficiency | Source |
|---|---|---|---|---|
| Pd(0) | Suzuki-Miyaura Coupling | Biaryl synthesis | 89% conversion | |
| Cu(I) | Azide-Alkyne Cycloaddition | Triazole derivatives | 92% yield |
Notable Finding : The pyridinylsulfonyl group enhances metal coordination, accelerating cross-coupling rates by 40% compared to non-sulfonylated analogs .
Biological Reactivity
While pharmacological activity is beyond this scope, reactivity with enzymes informs degradation:
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key Observations
- In contrast, Compound 26’s biphenyl-2-yloxyethyl group adds bulk and lipophilicity, which may influence membrane permeability . Compound 13’s isopropylphenoxyethyl substituent introduces steric hindrance and hydrophobicity, which could modulate target selectivity .
- Synthetic Efficiency: Compound 26 achieved an 83% yield, suggesting robust synthetic routes for piperidine-linked sulfonamides with complex aryloxyethyl groups . No yield data are available for the target compound, but Enamine’s catalog entries imply standardized protocols for similar structures .
Physicochemical Properties :
Research Findings and Limitations
- Receptor Binding: No direct data on the target compound’s receptor affinity are available. However, sulfonamides are known to interact with diverse targets (e.g., carbonic anhydrases, GPCRs). The pyridine moiety could mimic nicotinamide in NADH-binding enzymes, warranting further investigation .
- Channel Modulation: Unlike cannabinoid receptors CB1/CB2 (), which couple to ion channels, the target compound’s sulfonamide scaffold lacks evidence of analogous channel interactions. This highlights a key distinction from biogenic amine-targeting agents .
Q & A
Q. How can the synthesis of 1-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide be optimized for reproducibility and yield?
Methodological Answer: The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Coupling of piperidine and pyrazole sulfonamide precursors (e.g., using cesium carbonate as a base and copper(I) bromide as a catalyst, as in ).
- Solvent selection : Polar aprotic solvents like DMSO or dichloromethane improve solubility ().
- Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) ensures high purity ().
- Yield optimization : Microwave-assisted synthesis () or extended reaction times (e.g., 48 hours at 35°C) enhances conversion rates ().
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR (400 MHz) identify proton environments and carbon frameworks (e.g., δ 8.87 ppm for pyridine protons in ).
- LCMS/HRMS : Confirms molecular weight (e.g., ESIMS m/z 392.2 in ).
- HPLC : Assesses purity (>97% in ).
- X-ray crystallography : Resolves regiochemical ambiguities in sulfonamide and pyridine moieties ().
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed reactivity of the sulfonamide group?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., charge distribution on sulfonamide sulfur) and compare with experimental NMR shifts ().
- Reaction path simulations : Tools like ICReDD’s reaction path search methods () predict intermediates, aiding in reconciling discrepancies between theoretical and experimental reaction outcomes.
- Validation : Cross-check computational results with in situ IR or Raman spectroscopy to detect transient intermediates ().
Q. What strategies address regiochemical challenges during functionalization of the pyrazole ring?
Methodological Answer:
- Catalyst screening : Copper(I) bromide () or palladium catalysts improve regioselectivity in cross-coupling reactions.
- Steric/electronic directing groups : Introduce methyl or trifluoromethyl groups to bias substitution patterns ().
- In-situ monitoring : Use TLC or inline UV spectroscopy () to track reaction progress and adjust conditions dynamically.
Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyridin-3-ylsulfonyl group in target binding?
Methodological Answer:
- Analog synthesis : Replace pyridin-3-ylsulfonyl with thiophene or benzoyl groups () and compare bioactivity.
- Molecular docking : Simulate interactions with target proteins (e.g., antimicrobial enzymes in ) using software like AutoDock.
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities ().
Q. What methodologies resolve discrepancies in solubility data across different experimental conditions?
Methodological Answer:
- Solvent screening : Test solubility in DMSO, water, or simulated biological fluids ().
- Dynamic light scattering (DLS) : Measures aggregation states affecting solubility ().
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility ().
Q. How can metabolic stability of this compound be assessed during preclinical development?
Methodological Answer:
- In vitro assays : Liver microsomal stability tests (e.g., CYP450 enzyme activity in ).
- Mass spectrometry : Identify metabolites via HRMS fragmentation patterns ().
- Permeability models : Caco-2 cell monolayers predict intestinal absorption ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
